

5 7-DMF natural flavonoid origin

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Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

Cat. No.: S587478

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Introduction and Natural Origin

5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring **polymethoxyflavone (PMF)**, a class of flavonoids characterized by the presence of more than one methoxy group on their core structure [1]. This specific methylation pattern enhances the molecule's metabolic stability and bioavailability compared to its non-methylated analogs, making it a compound of significant interest for therapeutic development [2]. 5,7-DMF is prominently found in the plant *Kaempferia parviflora*, a member of the Zingiberaceae (ginger) family traditionally used in Southeast Asia for over a thousand years [3]. While *Kaempferia parviflora* is a major source, 5,7-DMF and related PMFs have also been identified in various *Citrus* species [1].

Quantitative Biological Activity Data

The anticancer and mechanistic data for 5,7-DMF, as established in key studies, are summarized in the table below.

Table 1: Quantitative Experimental Data for 5,7-DMF Anticancer Activity

Experimental Model	Key Findings	Concentrations/Doses Tested	Critical Outcome (e.g., IC ₅₀ , % Inhibition)	Citation
In Vitro: HepG2 Liver Cancer	Reduced cell viability; Induced	0, 10, 25, 50 µM	IC ₅₀ = 25 µM; ~37% reduction in ΔΨ _m at	[2]

Experimental Model	Key Findings	Concentrations/Doses Tested	Critical Outcome (e.g., IC ₅₀ , % Inhibition)	Citation
Cells	ROS; Caused apoptosis and cell cycle arrest in Sub-G1 phase.		48h; Dose-dependent increase in apoptotic cells.	
<i>In Vivo</i> : DEN/CCl ₄ -induced HCC Mouse Model	Reduced tumor number and size; Improved liver function; Enhanced CD8+ T-cell infiltration.	40 mg·kg ⁻¹ (low), 80 mg·kg ⁻¹ (high) oral gavage	Significant reduction in liver-to-body weight ratio and largest tumor size compared to HCC control.	[3]
<i>In Vitro</i> : A. muciniphila Growth	Direct effect on gut microbiota.	50 μM	No significant growth inhibition, indicating a prebiotic-like effect.	[3]

Detailed Experimental Protocols

To ensure reproducibility of key findings, the following core methodologies are provided.

In Vitro Cytotoxicity and Apoptosis Assay (HepG2 Cells)

This protocol is based on the MTT cell viability assay and subsequent mechanistic analysis [2].

- Cell Line and Culture:** Human hepatocellular carcinoma HepG2 cells are maintained in **RPMI-1640 medium** supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment:** A stock solution of 5,7-DMF (purity ≥99%) is prepared in **DMSO** and diluted in culture media such that the final DMSO concentration does not exceed 0.1% (v/v). A vehicle control (0.1% DMSO) must be included.
- MTT Viability Assay:** Cells are seeded in 96-well plates (density: ~1x10⁴ cells/well). After 24 hours, cells are treated with a concentration gradient of 5,7-DMF (e.g., 1-100 μM) for 24-72 hours. Following

treatment, **MTT reagent** (0.5 mg/mL) is added to each well and incubated for 4 hours. The formed formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The **IC₅₀** value is calculated from the dose-response curve.

- **Apoptosis Analysis (DAPI Staining):** After treatment with 5,7-DMF (e.g., at 10, 25, and 50 μ M for 48 hours), cells are fixed and stained with the nuclear dye **4',6-Diamidino-2-Phenylindole (DAPI)**. Apoptotic cells are identified under a fluorescence microscope by observing characteristic **nuclear condensation and fragmentation**.

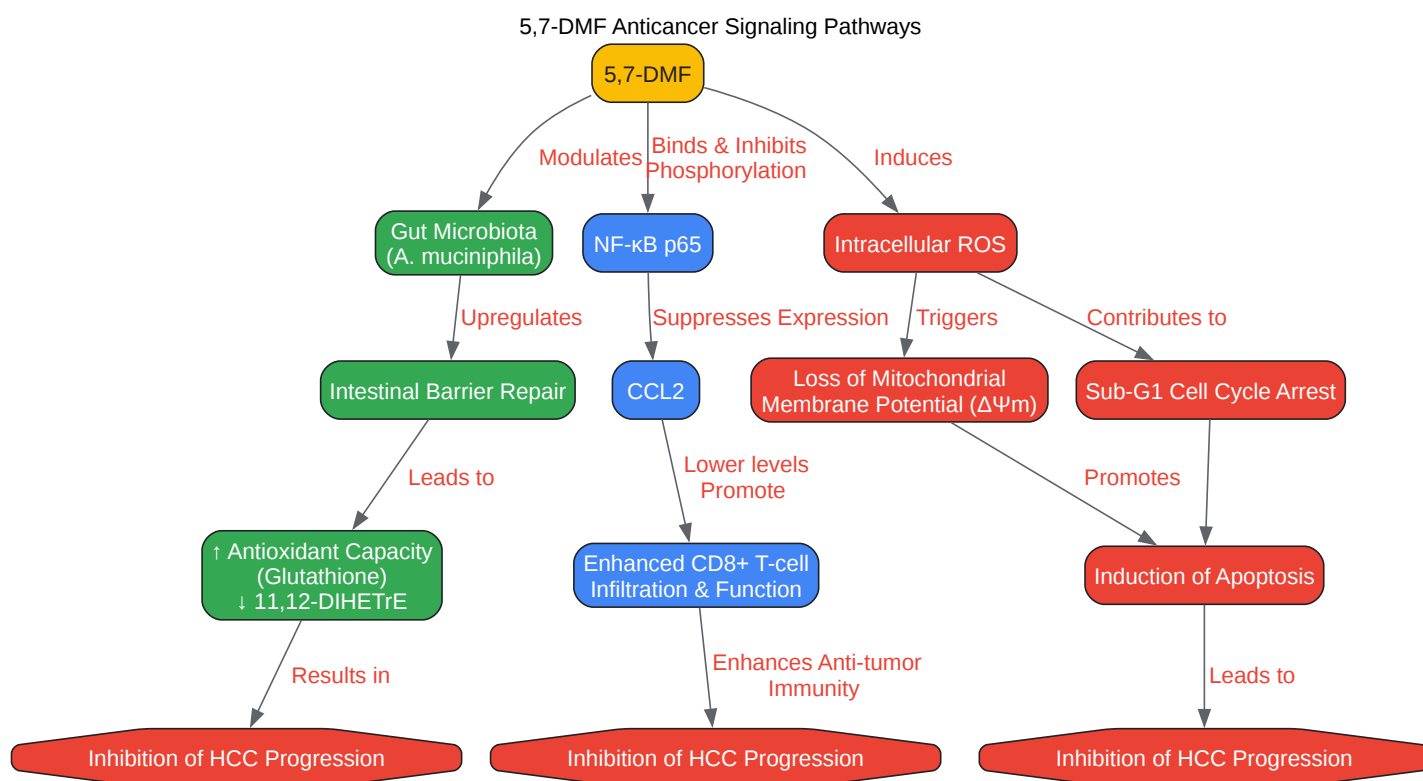
In Vivo Hepatocellular Carcinoma (HCC) Model

This protocol describes the induction of HCC in mice and subsequent evaluation of 5,7-DMF efficacy [3].

- **HCC Model Induction:** A widely accepted chemical carcinogenesis model is used. Male C57BL/6 J mice receive a single intraperitoneal (i.p.) injection of **Diethylnitrosamine (DEN)** at 25 mg/kg on postnatal day 14. Starting from week 4, mice receive weekly i.p. injections of **Carbon Tetrachloride (CCl₄)** (0.5 mL kg⁻¹, diluted 1:10 in mineral oil) for 12 consecutive weeks to promote tumor growth.
- **Compound Administration:** After the initial 2-week period, mice are randomly assigned to groups (e.g., Control, HCC model, HCC + low-dose DMF, HCC + high-dose DMF). 5,7-DMF is administered daily via **oral gavage** at doses of 40 and 80 mg·kg⁻¹.
- **Endpoint Analysis:** After the treatment period, the following assessments are performed:
 - **Tumor Burden:** The number of surface liver tumors and the size of the largest tumor are recorded. The **liver-to-body weight ratio** is calculated as an indicator of hepatomegaly and tumor load.
 - **Liver Function:** Serum is collected and analyzed for standard **biochemical markers** like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
 - **Immunohistochemistry (IHC):** Liver tissues are sectioned and stained with **hematoxylin and eosin (H&E)** for histopathological evaluation. IHC is performed for specific proteins like **CD8** to assess T-cell infiltration.

Molecular Mechanisms and Signaling Pathways

The anticancer activity of 5,7-DMF is multi-faceted, involving direct effects on cancer cells and modulation of the tumor microenvironment via the gut-liver axis. The signaling pathways are logically summarized in the diagram below.



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Diagram: 5,7-DMF acts via gut-liver axis, immunomodulation, and direct cellular pathways to inhibit HCC.

Analytical Identification Methods

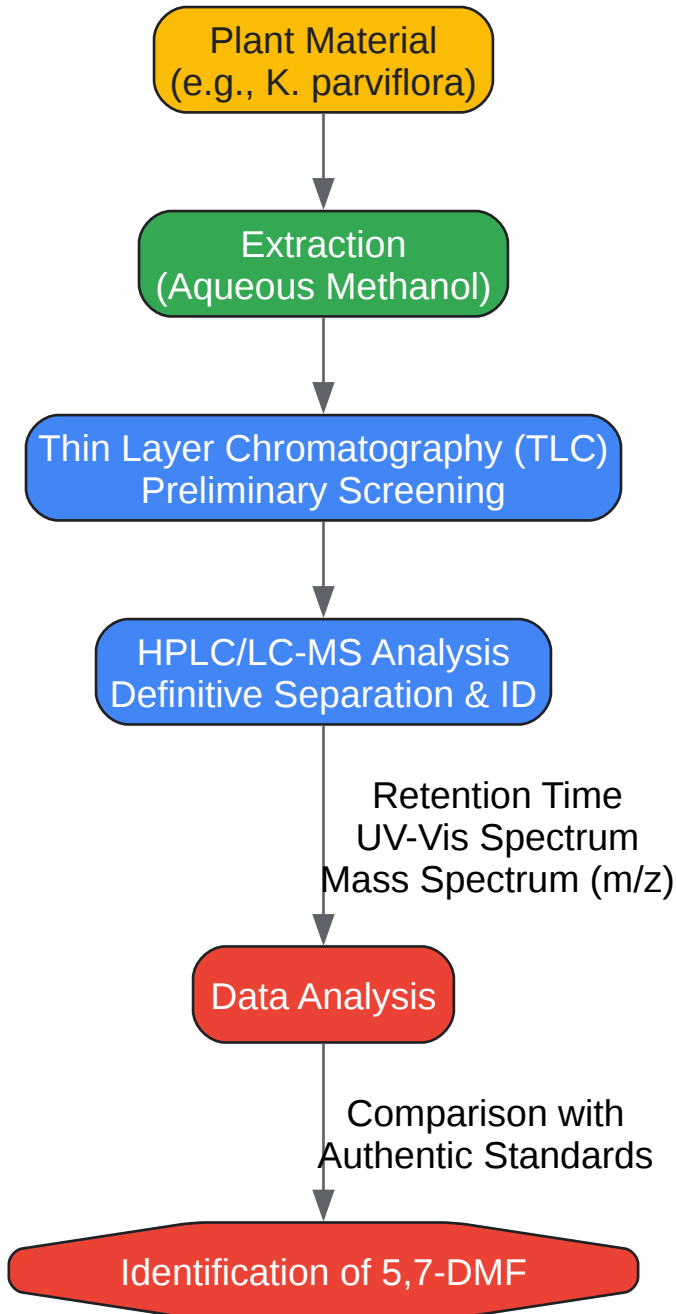
The identification of 5,7-DMF in plant extracts and biological samples relies on chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Identification of 5,7-DMF and Related Flavonoids

Method	Core Principle	Key Application Steps	Supporting Context from Literature
Liquid Chromatography-Mass Spectrometry (LC-MS)	Separates compounds by polarity (LC) and identifies them by mass-to-charge ratio (MS).	Extraction with aqueous methanol; Reverse-phase C-18 column; ESI in positive mode; MS/MS for fragmentation.	Standard method for phenolic compounds [4].
High-Performance Liquid Chromatography (HPLC)	High-resolution separation using a pressurized liquid mobile phase.	Similar to LC-MS but with DAD/UV detection; Comparison of retention time and UV spectrum with authentic standards.	Used for 5-HTP analysis, applicable to flavonoids [5].
Thin Layer Chromatography (TLC)	Simple, fast separation on a stationary phase.	Uses silica gel plates; Multiple solvent systems (e.g., ethyl acetate-formic acid-water); Detection under UV light or with spraying reagents (e.g., $AlCl_3$).	Used for flavonoid separation and preliminary ID [6].

The experimental workflow for the analytical identification of 5,7-DMF is summarized in the diagram below.

Workflow for Analytical Identification of 5,7-DMF



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Diagram: Core analytical workflow for identifying 5,7-DMF from plant materials.

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